molecular formula C17H22O4S B14473900 Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate CAS No. 70255-46-8

Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate

Cat. No.: B14473900
CAS No.: 70255-46-8
M. Wt: 322.4 g/mol
InChI Key: BTVOIZNKXWSXNJ-UHFFFAOYSA-N
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Description

Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate is an organic compound that features a cycloheptane ring substituted with a benzenesulfonyl group, an ethenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Mild oxidants like iodosobenzene (PhIO) or stronger oxidants like potassium persulfate (K₂S₂O₈).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate exerts its effects involves interactions with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(benzenesulfonyl)-2-ethenylcyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring.

    Methyl 1-(benzenesulfonyl)-2-ethenylcyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.

Uniqueness

Methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its six- and five-membered ring analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

70255-46-8

Molecular Formula

C17H22O4S

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 1-(benzenesulfonyl)-2-ethenylcycloheptane-1-carboxylate

InChI

InChI=1S/C17H22O4S/c1-3-14-10-6-5-9-13-17(14,16(18)21-2)22(19,20)15-11-7-4-8-12-15/h3-4,7-8,11-12,14H,1,5-6,9-10,13H2,2H3

InChI Key

BTVOIZNKXWSXNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCCC1C=C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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